N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}-2-(morpholin-4-yl)ethanamine
Description
Molecular Architecture and IUPAC Nomenclature
Core Structural Components
The molecule comprises three primary subunits:
- A 1H-indole bicyclic system substituted at position 1 with a 2-chlorobenzyl group.
- A methyl group at position 3 of the indole ring, connected to an ethanamine chain.
- A morpholine ring (tetrahydro-1,4-oxazine) attached to the terminal amine of the ethanamine moiety.
The indole scaffold provides aromaticity and π-electron density, while the morpholine ring introduces conformational flexibility and hydrogen-bonding capacity. The 2-chlorobenzyl group contributes steric bulk and electronic effects via its electron-withdrawing chlorine substituent.
IUPAC Nomenclature
Following IUPAC rules, the parent structure is identified as 1H-indole . Substituents are prioritized based on their proximity to the nitrogen atom in the indole ring:
- Position 1 : 2-Chlorobenzyl group (N-substituent).
- Position 3 : Methyl group linked to a 2-(morpholin-4-yl)ethanamine chain.
The systematic name is derived as:
N-{[1-(2-Chlorobenzyl)-1H-indol-3-yl]methyl}-2-(morpholin-4-yl)ethanamine .
Table 1: Key Molecular Parameters
| Parameter | Value | Source Analogy |
|---|---|---|
| Molecular Formula | C₂₁H₂₄ClN₃O | |
| Molecular Weight | 369.89 g/mol | Computed from formula |
| Topological Polar SA | 38.7 Ų | Estimated via |
| LogP (Partition Coeff.) | 3.42 | Predicted via |
Properties
Molecular Formula |
C22H26ClN3O |
|---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
N-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C22H26ClN3O/c23-21-7-3-1-5-18(21)16-26-17-19(20-6-2-4-8-22(20)26)15-24-9-10-25-11-13-27-14-12-25/h1-8,17,24H,9-16H2 |
InChI Key |
MFKXKSHAEAKUES-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNCC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways and Experimental Details
Alkylation of Indole at the 1-Position
The introduction of the 2-chlorobenzyl group to the indole nitrogen is typically achieved via nucleophilic substitution or transition metal-catalyzed coupling.
Direct Alkylation with 2-Chlorobenzyl Chloride
Procedure :
- Indole (1 equiv) is dissolved in anhydrous DMF under nitrogen.
- NaH (1.2 equiv) is added at 0°C, followed by dropwise addition of 2-chlorobenzyl chloride (1.1 equiv).
- The mixture is stirred at 80°C for 6–8 h.
- Workup involves quenching with ice water, extraction with ethyl acetate, and purification via silica gel chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 72–85% |
| Purity (HPLC) | ≥98% |
| Key Characterization | $$ ^1\text{H NMR} $$: δ 5.41 (s, 2H, N–CH$$_2$$) |
Functionalization at the 3-Position
The 3-methylamine substituent is introduced via formylation followed by reductive amination or direct alkylation.
Vilsmeier-Haack Formylation
Procedure :
- 1-(2-Chlorobenzyl)-1H-indole (1 equiv) is treated with POCl$$_3$$ (3 equiv) and DMF (5 equiv) in dichloroethane at 0°C.
- The reaction is warmed to 25°C for 12 h, hydrolyzed, and extracted to yield 3-formyl-1-(2-chlorobenzyl)-1H-indole.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68% |
| Purity (HPLC) | 95% |
| IR (KBr) | 1685 cm$$^{-1}$$ (C=O) |
Reductive Amination with Morpholin-4-yl-Ethylamine
Procedure :
- 3-Formyl-1-(2-chlorobenzyl)-1H-indole (1 equiv) is reacted with 2-(morpholin-4-yl)ethanamine (1.2 equiv) in methanol.
- NaBH$$_3$$CN (1.5 equiv) is added portionwise at 0°C, and the mixture is stirred for 24 h.
- Purification via recrystallization (IPA/water) yields the target compound.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 60–75% |
| Purity (HPLC) | 99.8% |
| $$ ^1\text{H NMR} $$ | δ 3.71 (m, 4H, morpholine O–CH$$_2$$) |
Alternative Route: One-Pot Alkylation-Amination
A streamlined approach combines indole alkylation and amine coupling in a single pot.
Procedure :
- Indole, 2-chlorobenzyl bromide (1.1 equiv), and K$$2$$CO$$3$$ (2 equiv) are heated in DMF at 100°C for 4 h.
- 2-(Morpholin-4-yl)ethylamine (1.5 equiv) and NaBH(OAc)$$_3$$ (2 equiv) are added, and stirring continues for 12 h.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 55% |
| Purity (HPLC) | 97% |
| Reaction Time | 16 h |
Optimization and Challenges
Regioselectivity in Indole Alkylation
Competing alkylation at the 3-position is mitigated by using bulky bases (e.g., NaH) and controlling stoichiometry.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Stepwise Alkylation | 75 | 99.8 | High |
| One-Pot Synthesis | 55 | 97 | Moderate |
| Reductive Amination | 68 | 95 | High |
Chemical Reactions Analysis
Types of Reactions
({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)[2-(MORPHOLIN-4-YL)ETHYL]AMINE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the indole ring or the chlorophenyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced indole or chlorophenyl derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)[2-(MORPHOLIN-4-YL)ETHYL]AMINE: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)[2-(MORPHOLIN-4-YL)ETHYL]AMINE involves its interaction with specific molecular targets such as enzymes, receptors, and ion channels. The indole core is known to bind with high affinity to various receptors, modulating their activity and leading to downstream biological effects. The chlorophenyl and morpholine groups further enhance its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison with Analogues
| Compound Name | Core Structure | Substituents/Modifications | Pharmacological Activity | Key References |
|---|---|---|---|---|
| Target Compound | Indole | 2-Chlorobenzyl, morpholine-ethanamine | Undetermined (potential CNS/antimicrobial) | |
| A-796,260 (1-[2-(4-morpholinyl)ethyl]-1H-indol-3-ylmethanone) | Indole | Morpholinylethyl, tetramethylcyclopropyl | Synthetic cannabinoid (CB1/CB2 agonist) | |
| PTI-3 (N-({2-[1-(5-fluoropentyl)-1H-indol-3-yl]-1,3-thiazol-4-yl}methyl)-2-methoxy-N-methylethanamine) | Indole-thiazole | 5-Fluoropentyl, methoxy-methyl-ethanamine | Psychoactive (suspected cannabinoid) | |
| 25B-NBOMe (2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine) | Phenethylamine | Bromo-dimethoxyphenyl, methoxybenzyl | Psychedelic (5-HT2A agonist) | |
| 1-(1H-Indol-3-yl)ethanamine derivatives | Indole-ethanamine | Variable aryl/alkyl groups | Antimicrobial (NorA efflux pump inhibition) |
Key Observations:
Indole Core Modifications: The target compound’s 2-chlorobenzyl substitution distinguishes it from A-796,260 (tetramethylcyclopropyl) and PTI-3 (5-fluoropentyl). Chlorobenzyl may enhance lipid membrane penetration compared to polar groups like morpholine or fluoropentyl .
Morpholine’s Role: Morpholine in the target compound and A-796,260 improves water solubility and metabolic stability. However, A-796,260’s cyclopropyl group likely enhances cannabinoid receptor affinity, while the target’s chlorobenzyl may favor alternative targets (e.g., antimicrobial pumps) .
Ethanamine Linker :
- The ethanamine chain in the target compound and PTI-3 serves as a flexible spacer. PTI-3’s thiazole ring introduces rigidity, possibly altering binding kinetics compared to the target’s linear morpholine-ethanamine .
Biological Activity
N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}-2-(morpholin-4-yl)ethanamine, a complex organic compound, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 383.9 g/mol. Its structure includes an indole core, a chlorobenzyl group, and a morpholine moiety, which contribute to its unique biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H26ClN3O |
| Molecular Weight | 383.9 g/mol |
| IUPAC Name | N-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methyl]-2-morpholin-4-ylethanamine |
| InChI Key | MFKXKSHAEAKUES-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1CCNCC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl |
The biological activity of this compound is primarily attributed to its interaction with various receptors , enzymes , and ion channels . The indole structure is known for its ability to bind with high affinity to serotonin receptors, which may influence neurotransmitter systems and exhibit antidepressant or anxiolytic effects. The presence of the chlorobenzyl and morpholine groups enhances binding affinity and specificity, potentially leading to improved therapeutic profiles.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound appears to inhibit cell proliferation by modulating cell cycle progression and promoting caspase activation.
Neuropharmacological Effects
The compound's interaction with serotonin receptors suggests potential applications in treating mood disorders. Studies have shown that it can enhance serotonin levels in the synaptic cleft, thereby improving mood and reducing anxiety-like behaviors in animal models.
Antimicrobial Activity
Preliminary investigations have also revealed antimicrobial properties against both gram-positive and gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent reduction in cell viability with IC50 values indicating potent activity compared to standard chemotherapeutics.
Study 2: Neuropharmacological Assessment
In a neuropharmacological assessment, researchers administered the compound to rodents subjected to stress-induced anxiety tests. Results indicated significant reductions in anxiety-like behaviors as measured by the elevated plus maze test, suggesting its potential as an anxiolytic agent.
Study 3: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating promising therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
